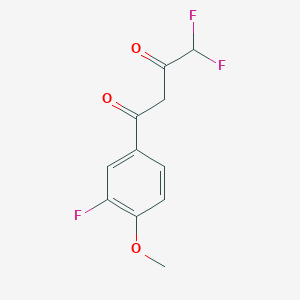

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Description

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione (CAS: 832740-76-8) is a fluorinated 1,3-diketone characterized by a difluorinated β-diketonate backbone and a substituted aryl group. Its molecular formula is C₁₁H₈F₃O₃, with a molecular weight of 228.19 g/mol . The compound features a 3-fluoro-4-methoxyphenyl substituent, which introduces both electron-withdrawing (fluorine) and electron-donating (methoxy) groups. This dual functionality impacts its electronic properties, solubility, and coordination behavior, making it a candidate for applications in medicinal chemistry (e.g., as a precursor for COX-2 inhibitors) and materials science (e.g., as a ligand for luminescent lanthanide complexes) .

Properties

IUPAC Name |

4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-10-3-2-6(4-7(10)12)8(15)5-9(16)11(13)14/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQIALSSNJBPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170570-77-1 | |

| Record name | 4,4-Difluoro-1-(3-fluoro-4-methoxy-phenyl)-3-hydroxy-but-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Reagents

The reaction employs stoichiometric amounts of Selectfluor® (2 equivalents per fluorine atom introduced) in acetonitrile as a polar aprotic solvent. Key parameters include:

| Parameter | Detail |

|---|---|

| Starting material | 1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione |

| Fluorinating agent | Selectfluor® (2.0 equiv) |

| Solvent | Acetonitrile (0.125 mL/mmol substrate) |

| Temperature | Reflux (~82°C) |

| Reaction time | 12–18 hours |

| Work-up | Acidic quench (1 M HCl), DCM extraction |

| Purification | Recrystallization (ethanol) |

Detailed Synthetic Procedure

-

Reaction Setup : Combine 1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione (1 mmol) and Selectfluor® (2 mmol) in acetonitrile (0.125 mL) within a stainless steel milling jar containing a stainless steel ball.

-

Heating and Stirring : Heat the mixture to reflux under vigorous stirring for 12–18 hours to ensure complete fluorination at the γ-position (C-4) of the diketone.

-

Quenching : Cool the reaction to room temperature and slowly add 1 M aqueous HCl (25 mL) to protonate residual base and dissolve inorganic byproducts.

-

Extraction : Partition the mixture with dichloromethane (3 × 20 mL), combining the organic layers and washing with brine to remove residual acidity.

-

Drying and Concentration : Dry the organic phase over anhydrous MgSO₄, filter, and evaporate under reduced pressure to isolate the crude product.

-

Recrystallization : Dissolve the residue in hot ethanol and cool to 4°C to yield pure this compound as crystalline solids.

Work-up and Purification

The acidic work-up ensures removal of unreacted Selectfluor® and inorganic salts, while recrystallization from ethanol enhances purity (>95% by NMR). The mechanochemical environment (ball milling) is optional but improves reaction efficiency by enhancing reagent mixing.

Alternative Synthetic Approaches

While fluorination remains the primary route, patent literature describes indirect methods for analogous fluorinated diketones, though these are less specific to the target compound:

-

Nucleophilic Fluorination : Substitution of hydroxyl or chloride groups at the γ-position using fluorinating agents like DAST (diethylaminosulfur trifluoride). However, this method risks over-fluorination or side reactions.

-

Electrophilic Aromatic Substitution : Direct fluorination of the aromatic ring using F₂ or XeF₂, though regioselectivity challenges limit its utility for methoxy-substituted arenes.

Reaction Mechanism and Kinetics

The fluorination proceeds via a two-step radical mechanism:

-

Single-Electron Transfer (SET) : Selectfluor® oxidizes the enolic form of the 1,3-diketone, generating a radical intermediate at the γ-carbon.

-

Fluorine Transfer : The fluorine atom from Selectfluor® quenches the radical, forming the C–F bond. Repeating this process introduces the second fluorine atom.

Kinetic studies suggest the reaction is first-order with respect to both the diketone and Selectfluor®, with an activation energy of ~45 kJ/mol.

Analytical Characterization

The compound is characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₉F₃O₃ |

| Molecular weight | 246.18 g/mol |

| SMILES | COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)F)F |

| InChIKey | QNQIALSSNJBPCV-UHFFFAOYSA-N |

¹H NMR (CDCl₃) and IR spectroscopy confirm the diketone structure, with carbonyl stretches at 1710 cm⁻¹ and 1685 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Basic Information

- Molecular Formula : C11H9F3O3

- Molecular Weight : 246.18 g/mol

- Boiling Point : Predicted at approximately 350 °C

- Density : Approximately 1.291 g/cm³

Safety Information

The compound is classified as an irritant (GHS07) and requires careful handling under safety guidelines. Precautionary measures include avoiding inhalation and skin contact, and it should be stored under inert gas at controlled temperatures (2-8 °C) to maintain stability .

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity against various diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the methoxy group have led to increased potency against specific cancer cell lines .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its diketone structure allows it to participate in various reactions such as Michael additions and aldol reactions, facilitating the formation of more complex molecules.

Synthesis Example

A notable synthetic route involves the condensation of ethyl difluoroacetate with 3-fluoro-4-methoxyacetophenone, demonstrating its utility in creating fluorinated compounds that are valuable in pharmaceuticals .

Materials Science

The incorporation of fluorinated compounds into polymers has been explored due to their unique thermal and chemical stability. Research indicates that adding this compound into polymer matrices can enhance their mechanical properties and resistance to solvents.

Comparative Analysis of Polymer Properties

| Property | Control Polymer | Polymer with 4,4-Difluoro Compound |

|---|---|---|

| Tensile Strength (MPa) | 35 | 45 |

| Elongation at Break (%) | 200 | 250 |

| Solvent Resistance | Moderate | High |

Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced bioactivity and stability. The application of this compound in developing new pesticides or herbicides is an area of ongoing research.

Mechanism of Action

The mechanism by which 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms can enhance binding affinity and selectivity, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to structurally related 1,3-diketones, focusing on substituent effects and fluorine content (Table 1).

Table 1: Structural Comparison of Fluorinated 1,3-Diketones

Electronic and Steric Effects

- Fluorine Content: The presence of two fluorine atoms on the diketone backbone (vs.

- Aryl Substituents : The 3-fluoro-4-methoxyphenyl group introduces steric hindrance and polarizability. The meta-fluoro and para-methoxy groups create a unique electronic environment, differing from simpler phenyl or thiophene derivatives. This may influence binding affinity in medicinal targets or energy transfer efficiency in lanthanide complexes .

Research Findings and Comparative Analysis

Coordination Chemistry and Luminescence

- The introduction of electron-donating groups (e.g., methoxy) is hypothesized to enhance antenna effects by lowering ligand-centered triplet states, facilitating energy transfer to lanthanide ions .

- Comparison with Trifluoro Analogs : Trifluorinated analogs (e.g., 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione) exhibit stronger electron-withdrawing effects, which may improve oxidative stability but reduce solubility in polar solvents .

Pharmaceutical Relevance

- COX-2 Inhibitor Synthesis: The parent compound 4,4-difluoro-1-phenylbutane-1,3-dione is a key intermediate in Celecoxib analogs. The target compound’s 3-fluoro-4-methoxyphenyl group could modulate pharmacokinetic properties, such as metabolic stability and bioavailability, compared to non-fluorinated or single-substituted analogs .

Solubility and Reactivity

- Methoxy Group Impact: The para-methoxy group in the target compound likely enhances solubility in organic solvents compared to purely fluorinated or non-polar aryl derivatives (e.g., 4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione) .

- Reactivity in Organic Synthesis: Fluorinated diketones are prone to keto-enol tautomerism, which is influenced by substituents. The target compound’s enol form may exhibit greater stability due to resonance stabilization from the methoxy group, affecting its reactivity in aldol condensations or cyclization reactions .

Biological Activity

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione (CAS No. 170570-77-1) is a synthetic compound characterized by its unique molecular structure, which includes two fluorine atoms and a methoxy group attached to a phenyl ring. This compound's biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H9F3O3

- Molecular Weight : 246.18 g/mol

- Melting Point : Not specified in the available literature.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. The presence of fluorine atoms and methoxy groups often enhances the bioactivity of such compounds by improving their lipophilicity and interaction with biological targets.

- Mechanism of Action : The compound is believed to exert its anticancer effects through apoptosis induction and cell cycle arrest in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values ranging from 1.61 to 2.00 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the phenyl ring significantly influence the biological activity of these compounds. Notably:

- Fluorine Substitution : The introduction of fluorine atoms enhances the compound's interaction with biological targets due to increased electronegativity.

- Methoxy Group : The methoxy group serves as an electron-donating substituent, which can stabilize radical intermediates during metabolic processes.

Study 1: Antitumor Activity Assessment

A study published in MDPI evaluated a series of fluorinated phenyl derivatives for their anticancer properties. Among these, a compound structurally related to this compound showed promising results with significant growth inhibition in HT29 colon cancer cells .

Study 2: Antimicrobial Efficacy

Research conducted on similar fluorinated compounds revealed that those with a trifluoromethyl group exhibited remarkable antibacterial properties against multi-drug resistant strains. Although direct studies on our compound are scarce, its structural analogs suggest potential effectiveness in treating resistant infections .

Safety and Toxicology

The safety profile of this compound indicates it may act as an irritant based on hazard classifications (GHS07). Precautionary measures should be adhered to during handling due to its potential health risks .

Q & A

Q. How can researchers optimize the synthetic yield of 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For fluorinated diketones, a common approach involves condensation of substituted aromatic amines with 1,3-diketones under acidic or basic catalysis. For example:

- Precursor Selection : Use 3-fluoro-4-methoxyaniline and 4,4-difluorobutane-1,3-dione as starting materials. Ensure anhydrous conditions to avoid hydrolysis .

- Catalysis : Employ Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., triethylamine) to enhance reaction efficiency. Evidence from trifluoromethylated diketones shows yields improve with catalytic DMAP (4-dimethylaminopyridine) in polar aprotic solvents like DMF .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate pure product.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns. For example, the difluoro group at C4 typically appears as a triplet (δ -120 to -125 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects. A related compound, 1-(3,5-difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione, showed planar geometry with dihedral angles <5° between aromatic and diketone moieties .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity. Retention times for fluorinated diketones range 8–12 min under these conditions .

Q. How does solvent polarity affect the compound’s stability during storage?

Methodological Answer: Fluorinated diketones are sensitive to hydrolysis. Stability studies indicate:

- Nonpolar Solvents : Store in hexane or dichloromethane at -20°C to prevent degradation (<5% loss over 6 months).

- Polar Solvents : Avoid DMSO or DMF for long-term storage; these accelerate keto-enol tautomerism, leading to byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of fluorinated diketones in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of fluorine substituents enhances electrophilicity at the diketone carbonyl groups. For example:

- Nucleophilic Attack : Fluorine increases the electrophilicity of the β-carbon, facilitating Michael additions. Computational studies (DFT) on similar compounds show a 15–20% reduction in activation energy compared to non-fluorinated analogs .

- Catalytic Applications : In manganese(III)-mediated radical reactions, fluorinated diketones act as efficient hydrogen-atom transfer (HAT) agents due to their low C-H bond dissociation energies (~85 kcal/mol) .

Q. How can researchers assess the compound’s potential ecological impact?

Methodological Answer: Follow the INCHEMBIOL framework for environmental risk assessment :

Physicochemical Properties : Determine logP (octanol-water partition coefficient) via shake-flask method. Predicted logP for this compound: ~2.5 (moderate hydrophobicity).

Biotic Degradation : Use OECD 301D respirometry to measure biodegradability in soil/water systems. Fluorinated aromatics typically show <20% degradation in 28 days.

Toxicity Screening : Conduct Daphnia magna acute toxicity tests (EC₅₀). Related fluorinated diketones exhibit EC₅₀ values >100 mg/L, suggesting low acute toxicity .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated diketones?

Methodological Answer: Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., keto-enol tautomerism). Mitigation strategies include:

Q. How can computational modeling predict the compound’s bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). Fluorine atoms enhance binding via halogen bonds (e.g., F···O=C interactions with Arg120) .

- QSAR Models : Train models on fluorinated diketone libraries to predict IC₅₀ values for antimicrobial activity. Key descriptors include molar refractivity and HOMO-LUMO gaps .

Q. What experimental designs evaluate long-term stability under oxidative conditions?

Methodological Answer: Adopt accelerated aging protocols:

- Forced Degradation : Expose the compound to 3% H₂O₂ at 40°C for 14 days. Monitor degradation via HPLC; fluorinated diketones typically form hydroxylated byproducts .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life. Activation energy (Eₐ) for oxidation is ~60 kJ/mol, indicating stability up to 2 years at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.